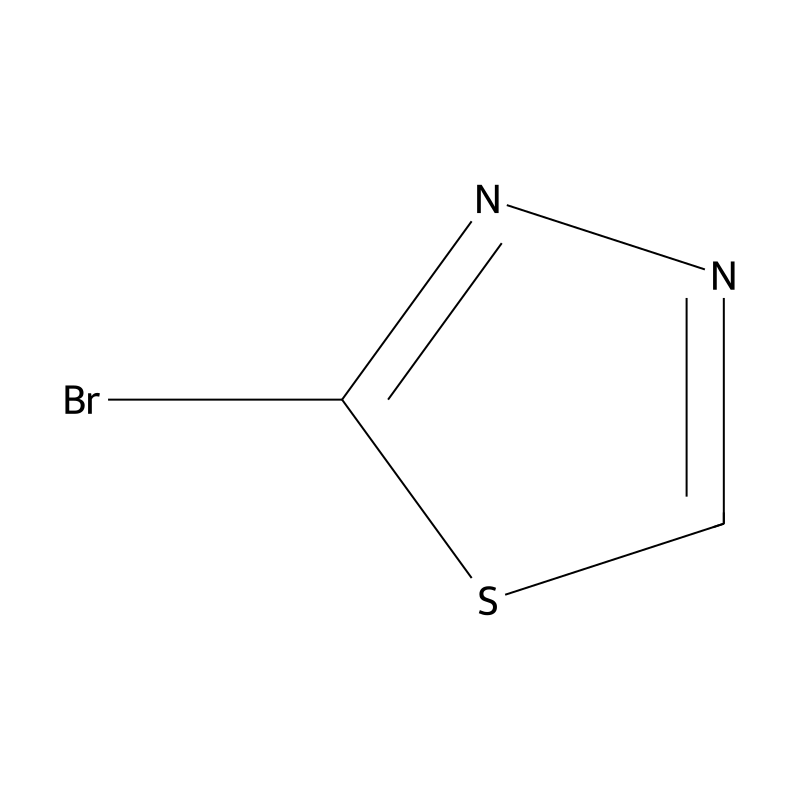

2-Bromo-1,3,4-thiadiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Bromo-1,3,4-thiadiazole is a heterocyclic compound containing a five-membered ring with nitrogen, sulfur, and carbon atoms. Its synthesis has been reported through various methods, including the reaction of 1,2-dicarbonyl compounds with thiosemicarbazide and subsequent bromination. The characterization of the synthesized compound often involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Potential Applications:

Research suggests that 2-bromo-1,3,4-thiadiazole possesses various properties that hold potential for diverse scientific applications. Here are some potential areas of exploration:

Antimicrobial activity

Studies have shown that 2-bromo-1,3,4-thiadiazole derivatives exhibit antibacterial and antifungal properties []. This has led to investigations into their potential as novel antimicrobial agents for therapeutic purposes.

Corrosion inhibition

Research suggests that 2-bromo-1,3,4-thiadiazole derivatives can act as effective corrosion inhibitors for metals. This potential application is being explored to develop new strategies for protecting metals from corrosion in various industrial settings.

Pharmaceutical development

The diverse range of biological activities associated with 2-bromo-1,3,4-thiadiazole derivatives has prompted research into their potential use in drug discovery and development. However, further investigation is needed to understand their specific mechanisms of action and potential therapeutic effects.

2-Bromo-1,3,4-thiadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom, with a bromine atom attached at the second position. Its molecular formula is and it has a molecular weight of approximately 173.03 g/mol. This compound belongs to the thiadiazole family, which is known for its diverse chemical reactivity and biological activities. The presence of the bromine atom enhances its electrophilic nature, making it a valuable intermediate in various organic syntheses.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or alcohols.

- Cyclization Reactions: It can undergo cyclization with other reactants to form more complex heterocycles.

- Coupling Reactions: Similar compounds often engage in coupling reactions like Suzuki-Miyaura coupling, which are useful for forming carbon-carbon bonds.

Compounds related to 2-bromo-1,3,4-thiadiazole exhibit various biological activities:

- Antimicrobial Properties: Many derivatives demonstrate significant antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications.

- Anticancer Activity: Research indicates that certain thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms .

- Anti-inflammatory Effects: Some studies have highlighted the anti-inflammatory properties of thiadiazole derivatives, suggesting therapeutic potential in treating inflammatory diseases .

Several methods exist for synthesizing 2-bromo-1,3,4-thiadiazole:

- Refluxing with Brominating Agents: The compound can be synthesized by refluxing 1,3,4-thiadiazole with brominating agents like phosphorus tribromide or N-bromosuccinimide.

- Cyclization from Hydrazine Derivatives: Starting from hydrazine derivatives and reacting them with carbon disulfide followed by bromination can yield 2-bromo-1,3,4-thiadiazole.

- Electrophilic Aromatic Substitution: Another method involves the electrophilic substitution of 1,3,4-thiadiazole with bromine in the presence of a catalyst .

The applications of 2-bromo-1,3,4-thiadiazole span various fields:

- Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial and anticancer agents.

- Material Science: The compound is being investigated for use in organic light-emitting diodes (OLEDs) due to its electroluminescent properties.

- Agriculture: Some thiadiazole compounds are used as fungicides and herbicides.

Research on interaction studies involving 2-bromo-1,3,4-thiadiazole has shown:

- Binding Affinity: Studies have indicated that certain derivatives exhibit high binding affinity to specific biological targets, which is crucial for drug design.

- Molecular Docking Studies: Computational studies have been employed to predict interactions with various receptors, enhancing the understanding of its pharmacological profile .

Several compounds share structural similarities with 2-bromo-1,3,4-thiadiazole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Bromo-5-methyl-1,3,4-thiadiazole | Methyl group at position 5 | Enhanced lipophilicity |

| 5-Bromo-1,3,4-thiadiazol-2-amine | Amine group at position 2 | Potential for hydrogen bonding |

| Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | Carboxylate group at position 2 | Increased solubility and reactivity |

| 5-Methyl-1,3,4-thiadiazol-2-thiol | Thiol group at position 2 | Antioxidant properties |

These compounds demonstrate varying degrees of biological activity and chemical reactivity due to their structural differences. The presence of different substituents significantly influences their pharmacological profiles and applications.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant